8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decan-2-one core. Key structural elements include a 4-tert-butylphenyl sulfonyl group at position 8 and a 3,4-dimethylphenyl substituent at position 3. This compound belongs to a broader class of spirocyclic derivatives explored for therapeutic applications, particularly in central nervous system disorders and enzyme inhibition .
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-17-6-7-19(16-18(17)2)22-23(29)27-25(26-22)12-14-28(15-13-25)32(30,31)21-10-8-20(9-11-21)24(3,4)5/h6-11,16H,12-15H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLZVRTZPPYNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class of compounds, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 357.46 g/mol
- CAS Number : 44404227
The presence of the sulfonyl group and the triazaspiro framework suggests potential interactions with various biological targets.
Pharmacological Effects
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For example, analogs have shown improved potency against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A specific study demonstrated that a related compound inhibited MDM2 and XIAP proteins, leading to enhanced apoptosis in cancer cells .
-
Neuroprotective Effects :
- The compound's structure suggests potential neuroprotective properties. In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells .
- The inhibition of amyloid-beta aggregation has been observed in related compounds, which may have implications for Alzheimer's disease treatment .
- Anti-inflammatory Properties :
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression and neurodegeneration, such as acetylcholinesterase and β-secretase .
- Receptor Modulation : The triazaspiro structure may facilitate interactions with various receptors, potentially modulating signaling pathways involved in cell survival and death.
Study 1: Anticancer Activity
In a study examining the anticancer effects of structurally related compounds, it was found that the analog demonstrated a significant reduction in tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds against amyloid-beta toxicity. Results indicated that treatment with these compounds resulted in increased cell viability and reduced levels of oxidative stress markers (e.g., malondialdehyde) in astrocyte cultures exposed to amyloid-beta peptides.
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits β-secretase and acetylcholinesterase |
| Receptor Modulation | Interacts with neurotransmitter receptors |
Comparison with Similar Compounds
Variations in the Sulfonyl Substituent
8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1216551-93-7) :
- Sulfonyl group attached to a 3,4-dimethylphenyl ring (vs. 4-tert-butylphenyl in the target compound).
- Position 3 substituent: 3-fluorophenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating).
- Molecular weight: 415.5 g/mol (C21H22FN3O3S), slightly lower than the target compound’s estimated mass (~460–480 g/mol) .
8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1185043-19-9) :
8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189457-06-4) :
Variations in the Position 3 Aryl Group
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7) :
- 8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (CAS 872199-79-6): Thione (C=S) replaces the ketone (C=O) at position 2, altering electronic properties. Ethyl group at position 8 instead of sulfonyl .
Pharmacological and Physicochemical Properties
Key Observations:
Lipophilicity : The tert-butyl group in the target compound increases logP compared to methoxy or acetyl derivatives, favoring blood-brain barrier penetration .
Steric Effects : The 3,4-dimethylphenyl group at position 3 may hinder interactions with flat binding pockets compared to smaller substituents like m-tolyl .
methyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be systematically optimized?
- Methodology : Start with nucleophilic substitution or sulfonylation reactions, leveraging tert-butylphenyl sulfonyl chloride and spirocyclic intermediates. Optimize variables (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, describes refluxing with anhydrous potassium carbonate in acetonitrile for analogous spirocyclic compounds . Monitor purity via HPLC (e.g., Chromolith columns, as in ) and characterize intermediates via NMR/FT-IR .
Q. How can structural elucidation of this compound be performed to confirm its spirocyclic architecture and sulfonyl group orientation?
- Methodology : Use X-ray crystallography (as in ) to resolve the 3D structure, particularly the spiro[4.5]decane core. Complement with NOESY NMR to confirm stereochemistry and DFT calculations to validate sulfonyl group positioning. demonstrates crystallographic analysis for bromophenylsulfonyl analogs .
Q. What analytical techniques are most reliable for quantifying impurities in synthesized batches?
- Methodology : Employ high-resolution LC-MS with columns like Purospher®STAR ( ) to detect trace impurities. Validate against pharmacopeial standards (e.g., USP methods referenced in ) and use mass fragmentation patterns to identify byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., tert-butyl, dimethylphenyl) on biological activity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with trifluoromethyl, as in ) and test in enzyme inhibition assays (e.g., Pfmrk inhibitors in ). Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity. provides a template for alkylation and substitution reactions .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology : Adopt split-plot designs () to test stability across pH gradients (1.2–7.4) and temperatures (4–37°C). Monitor degradation via UPLC-PDA and identify metabolites using HRMS. Reference ’s environmental fate protocols for abiotic/biotic transformation studies .
Q. How can contradictions in pharmacological data (e.g., conflicting IC50 values across studies) be resolved?
- Methodology : Apply orthogonal validation (e.g., SPR vs. fluorescence polarization assays) and statistical meta-analysis. Replicate experiments under standardized conditions (e.g., ’s randomized block design) to isolate variability. Cross-reference with structural analogs (e.g., ’s bromophenylsulfonyl derivative) to identify substituent-specific effects .
Q. What in vivo models are appropriate for evaluating neuropharmacological potential, given the compound’s spirocyclic structure?
- Methodology : Use rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) based on ’s anticonvulsant spirodione derivatives. Measure blood-brain barrier penetration via LC-MS/MS and correlate with logD values. Include positive controls (e.g., diazepam) and histological validation .
Q. How can computational methods predict the compound’s interaction with target proteins (e.g., kinases, GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystallographic protein data (e.g., PDB entries). Validate with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC50 data from ’s enzyme inhibition studies .
Key Considerations for Researchers
- Contradiction Analysis : Always cross-validate spirocyclic compound data with structural analogs (e.g., ’s butyrophenone derivatives) to account for substituent-specific effects.
- Advanced Method Integration : Combine crystallography (), computational modeling, and in vivo testing ( ) for robust SAR conclusions.
- Ethical Compliance : Align pharmacological studies with institutional guidelines, referencing ’s APA standards for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
